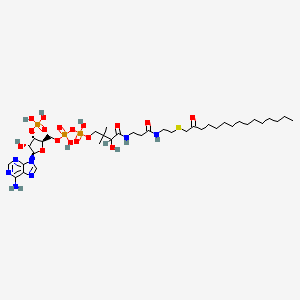

Coenzyme A, S-(2-oxopentadecyl)-

Description

BenchChem offers high-quality Coenzyme A, S-(2-oxopentadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A, S-(2-oxopentadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C36H64N7O17P3S |

|---|---|

Molecular Weight |

991.9 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31?,35-/m1/s1 |

InChI Key |

JKWHUJMJVNMKEF-DJEJIMQCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coenzyme A, S-(2-oxopentadecyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A, S-(2-oxopentadecyl)- is a synthetic analog of myristoyl-Coenzyme A (myristoyl-CoA) that serves as a powerful research tool in the study of protein N-myristoylation. First synthesized and described in 1989, this molecule is a potent inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching a myristoyl group to the N-terminal glycine of a multitude of cellular proteins.[1] This lipid modification is crucial for the proper localization and function of proteins involved in a vast array of cellular processes, including signal transduction, oncogenesis, and viral replication.[2]

The key structural feature of S-(2-oxopentadecyl)-CoA is the substitution of the hydrolytically labile thioester bond found in myristoyl-CoA with a stable thioether linkage.[2] This modification renders the molecule resistant to cleavage by NMT, allowing it to act as a competitive inhibitor that binds to the enzyme's active site with high affinity.[2] This property makes it an invaluable probe for elucidating the catalytic mechanism of NMT and for studying the functional consequences of inhibiting protein N-myristoylation.

This guide provides a comprehensive overview of Coenzyme A, S-(2-oxopentadecyl)-, including its chemical and physical properties, its mechanism of action as an NMT inhibitor, detailed experimental protocols for its use, and its application in studying N-myristoylation-dependent signaling pathways.

Chemical and Physical Properties

Coenzyme A, S-(2-oxopentadecyl)- is a complex molecule comprising a pantothenic acid moiety, a β-mercaptoethylamine unit, and a 3'-phospho-adenosine diphosphate group, with a 2-oxopentadecyl chain attached via a thioether bond.

| Property | Value | Reference |

| Molecular Formula | C36H64N7O17P3S | [3] |

| Molecular Weight | 991.9 g/mol | [3] |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [3] |

| CAS Number | 121124-66-1 | [4] |

| Synonyms | S-(2-oxopentadecyl)-CoA, S-(2-oxopentadecyl)-coenzyme A | [4] |

Mechanism of Action and Quantitative Data

Coenzyme A, S-(2-oxopentadecyl)- acts as a competitive inhibitor of N-myristoyltransferase. It competes with the natural substrate, myristoyl-CoA, for binding to the active site of the enzyme. Due to the stable thioether bond, the 2-oxopentadecyl moiety cannot be transferred to a peptide substrate, effectively blocking the myristoylation reaction.

Inhibition Kinetics

The inhibitory potency of Coenzyme A, S-(2-oxopentadecyl)- has been characterized in several studies. The inhibitor dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme | Ki (nM) | Comments |

| Human NMT1 | 14.7 ± 2.2 | Determined through kinetic studies. |

| NMT (unspecified) | 24 | Determined in an in vitro enzyme assay. |

Structure-activity relationship studies have highlighted that both the adenosine portion of the Coenzyme A molecule and the 2-keto group on the pentadecyl chain are crucial for its potent inhibitory activity.

Experimental Protocols

Synthesis of Coenzyme A, S-(2-oxopentadecyl)-

The synthesis of Coenzyme A, S-(2-oxopentadecyl)- was first reported by Paige et al. in 1989. The following is a summary of the synthetic scheme. For a detailed, step-by-step protocol, it is essential to consult the original publication.

Starting Materials: Coenzyme A (lithium salt), 1-bromo-2-pentadecanone.

General Procedure:

-

Alkylation: Coenzyme A is reacted with 1-bromo-2-pentadecanone in a suitable solvent system, typically a mixture of isopropanol and water, under basic conditions (e.g., adjusted to pH 8 with NaOH). The reaction mixture is stirred at room temperature for several hours.

-

Purification: The crude product is purified by a series of chromatographic steps. This may include initial purification on a reversed-phase C18 column followed by further purification using high-performance liquid chromatography (HPLC) on a semi-preparative C18 column.

-

Characterization: The final product is characterized by techniques such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry to confirm its structure and purity.

N-Myristoyltransferase (NMT) Inhibition Assay

Several assay formats can be used to measure the inhibitory activity of Coenzyme A, S-(2-oxopentadecyl)- against NMT. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

-

Recombinant human NMT1

-

Myristoyl-CoA

-

A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of the c-Src protein)

-

Coenzyme A, S-(2-oxopentadecyl)- (or other test inhibitors)

-

Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)

-

A fluorescent probe that reacts with the free thiol group of CoA, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

-

A microplate reader capable of measuring fluorescence.

Procedure:

-

Prepare Reagents: Dissolve all reagents in the assay buffer. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, the NMT enzyme, and the inhibitor at various concentrations.

-

Initiate Reaction: Start the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Detection: Stop the reaction (e.g., by adding a quenching agent) and add the CPM fluorescent probe. Allow the reaction between CoA and CPM to proceed.

-

Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 465 nm).

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Visualizations

N-Myristoylation-Dependent Signaling Pathway

References

- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 4. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of S-(2-oxopentadecyl)-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(2-oxopentadecyl)-Coenzyme A (S-(2-oxopentadecyl)-CoA) is a potent and specific inhibitor of N-myristoyltransferase (NMT), an enzyme critical for the viability of a wide range of eukaryotic and viral proteins. As a non-hydrolyzable analog of myristoyl-CoA, it acts as a powerful molecular probe to study the roles of N-myristoylation in cellular processes and represents a promising scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the mechanism of action of S-(2-oxopentadecyl)-CoA, including its inhibitory kinetics, the downstream cellular consequences of NMT inhibition, detailed experimental protocols for its study, and visualizations of the affected signaling pathways.

Core Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The primary and most well-characterized mechanism of action of S-(2-oxopentadecyl)-CoA is the potent inhibition of N-myristoyltransferase (NMT). NMT is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of a myristoyl group (a C14 saturated fatty acid) from myristoyl-CoA to the N-terminal glycine residue of a multitude of cellular and viral proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function.

S-(2-oxopentadecyl)-CoA is a synthetic analog of the natural substrate, myristoyl-CoA. Its key structural features, the 2-keto group on the pentadecyl chain and the adenosine moiety of the Coenzyme A, are essential for its strong inhibitory activity.[1] Unlike the thioester bond in myristoyl-CoA, the thioether linkage in S-(2-oxopentadecyl)-CoA is resistant to cleavage by NMT, making it a non-hydrolyzable analog.[2]

The proposed mechanism of inhibition involves S-(2-oxopentadecyl)-CoA binding to the active site of NMT, effectively blocking the enzyme at the acyl-CoA-NMT-peptide ternary complex stage.[1] This prevents the transfer of the myristoyl group to the target peptide, leading to the accumulation of non-myristoylated and often non-functional proteins.

Quantitative Data: Inhibitory Potency

The inhibitory potency of S-(2-oxopentadecyl)-CoA and its analogs against NMT has been quantified in various studies. This data is crucial for understanding structure-activity relationships and for the design of more potent inhibitors.

| Compound | Key Structural Features | Inhibitory Potency (Ki/IC50) | Organism/Enzyme Source | Reference |

| S-(2-oxopentadecyl)-CoA | Non-hydrolyzable myristoyl-CoA analog with a 2-keto group | Ki = 24 nM | Not specified | [1] |

| S-(2,2-difluoro-3-oxohexadecyl)-CoA | Fluorinated non-hydrolyzable analog | IC50 = 110 nM | NMT | [3] |

| S-(-3,3-difluoro-2-oxopentadecyl)-CoA | Fluorinated non-hydrolyzable analog | IC50 = 80 nM | NMT | [3] |

| S-(2-hydroxypentadecyl)-CoA | Myristoyl-CoA analog with a 2-hydroxy group | Less potent than the 2-keto analog | NMT | [4] |

| S-(2-oxopentadecyl)-pantetheine | Lacks the adenosine moiety of Coenzyme A | Significantly less potent than S-(2-oxopentadecyl)-CoA | NMT | [4] |

Signaling Pathways Affected by NMT Inhibition

The inhibition of NMT by S-(2-oxopentadecyl)-CoA has profound effects on numerous cellular signaling pathways due to the reliance of key signaling proteins on N-myristoylation for their proper function and localization.

Src Kinase Signaling Pathway

Many members of the Src family of non-receptor tyrosine kinases, which are pivotal in regulating cell proliferation, differentiation, and survival, are N-myristoylated. Inhibition of NMT disrupts the membrane localization of Src, leading to a decrease in its kinase activity and downstream signaling.[1][5] This can result in cell cycle arrest and inhibition of tumor progression.[1][5]

Caption: Inhibition of Src Kinase Signaling by S-(2-oxopentadecyl)-CoA.

G-Protein Signaling Pathway

The α-subunits of heterotrimeric G-proteins often require N-myristoylation for their membrane association and interaction with G-protein coupled receptors (GPCRs). NMT inhibition can, therefore, disrupt GPCR signaling cascades that regulate a vast array of physiological processes.

Caption: Disruption of G-Protein Signaling by NMT Inhibition.

Induction of Cellular Stress and Apoptosis

Prolonged inhibition of NMT leads to the accumulation of non-myristoylated proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6][7] This cellular stress can subsequently lead to cell cycle arrest, typically at the G1 phase, and ultimately induce apoptosis.[6][7]

Caption: NMT Inhibition-Induced Cellular Stress and Apoptosis.

Experimental Protocols

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT.[8][9]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)

-

S-(2-oxopentadecyl)-CoA or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe for Coenzyme A detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

-

Add the CPM fluorescent probe to each well. CPM reacts with the free Coenzyme A produced during the myristoylation reaction to generate a fluorescent signal.

-

Incubate for 10 minutes at room temperature to allow the reaction with CPM to complete.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 470 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Fluorescence-Based NMT Inhibition Assay.

X-ray Crystallography of NMT in Complex with S-(2-oxopentadecyl)-CoA

This protocol provides a general framework for obtaining a crystal structure of NMT bound to S-(2-oxopentadecyl)-CoA, which is invaluable for understanding the molecular basis of inhibition.

Materials:

-

Highly purified recombinant NMT

-

S-(2-oxopentadecyl)-CoA

-

Crystallization screening kits

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein Purification: Express and purify NMT to >95% homogeneity.

-

Complex Formation: Incubate the purified NMT with a molar excess of S-(2-oxopentadecyl)-CoA to ensure complete binding.

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).

-

Crystal Optimization: Refine the initial hit conditions by varying the concentrations of the precipitant, protein, and inhibitor, as well as the temperature, to obtain diffraction-quality crystals.

-

Cryo-protection: Soak the crystals in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known NMT structure as a search model. Refine the model against the experimental data to obtain the final structure of the NMT-inhibitor complex.

Caption: General Workflow for X-ray Crystallography of an NMT-Inhibitor Complex.

Conclusion

S-(2-oxopentadecyl)-CoA is a cornerstone tool for the study of N-myristoylation. Its potent and specific inhibition of NMT allows for the detailed investigation of the myriad cellular processes that depend on this crucial lipid modification. The disruption of key signaling pathways, such as those mediated by Src kinases and G-proteins, and the induction of cellular stress and apoptosis, underscore the therapeutic potential of NMT inhibitors in diseases like cancer and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the mechanism of action of S-(2-oxopentadecyl)-CoA and to advance the development of novel NMT-targeted therapies.

References

- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

S-(2-oxopentadecyl)-coenzyme A: A Technical Guide to a Potent N-Myristoyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-(2-oxopentadecyl)-coenzyme A is a synthetic, non-hydrolyzable analog of myristoyl-CoA that serves as a potent inhibitor of N-myristoyltransferase (NMT). This enzyme-catalyzed post-translational modification, known as N-myristoylation, is critical for the proper cellular localization and function of a wide array of proteins involved in signal transduction, oncogenesis, and infectious disease. By mimicking the natural substrate, S-(2-oxopentadecyl)-CoA binds tightly to the NMT active site, effectively blocking the transfer of myristate to target proteins. This guide provides an in-depth technical overview of S-(2-oxopentadecyl)-CoA, including its mechanism of action, inhibitory activity, the experimental protocols to assess its function, and its impact on key cellular signaling pathways.

Introduction

N-myristoylation is the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a protein. This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the biological activity of numerous proteins.[1][2] In humans, two isoforms of NMT, NMT1 and NMT2, have been identified, sharing a significant degree of sequence homology but exhibiting distinct and sometimes overlapping functions.[3] NMT1, in particular, has been implicated in cancer cell proliferation, making it an attractive target for anti-cancer drug development.[3][4]

S-(2-oxopentadecyl)-coenzyme A was developed as a research tool to probe the function of NMT.[3] Its design features the replacement of the hydrolyzable thioester linkage of myristoyl-CoA with a stable thioether bond, rendering it resistant to enzymatic cleavage.[3] This characteristic allows it to act as a stable competitive inhibitor, forming a dead-end complex with the enzyme and the peptide substrate.[5]

Quantitative Inhibitory Activity

S-(2-oxopentadecyl)-CoA is a highly potent inhibitor of N-myristoyltransferase. Its inhibitory activity has been quantified, demonstrating tight binding to the enzyme.

| Compound | Target | Parameter | Value | Reference |

| S-(2-oxopentadecyl)-coenzyme A | N-myristoyltransferase (NMT) | Ki | 24 nM | [3][5] |

Mechanism of Action

S-(2-oxopentadecyl)-CoA acts as a competitive inhibitor of NMT with respect to myristoyl-CoA. Its mechanism of inhibition is attributed to its structural similarity to the natural substrate, myristoyl-CoA, combined with its resistance to hydrolysis. The key features of its mechanism are:

-

Non-hydrolyzable Thioether Linkage: Unlike the thioester bond in myristoyl-CoA, the thioether bond in S-(2-oxopentadecyl)-CoA is not susceptible to cleavage by NMT.[3]

-

Stable Ternary Complex Formation: The inhibitor binds to the NMT active site, and in the presence of a peptide substrate, it is proposed to block the reaction at the stage of an acyl-CoA-NMT-peptide complex, effectively halting the catalytic cycle.[5]

-

Structural Determinants of Binding: Structure-activity relationship studies have indicated that both the adenosine moiety of the Coenzyme A portion and the 2-keto group of the acyl chain are crucial for its potent inhibitory effect.[3][5]

Experimental Protocols

Synthesis of S-(2-oxopentadecyl)-coenzyme A

In Vitro N-myristoyltransferase (NMT) Enzyme Assay

Several methods can be employed to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT. A common approach is a fluorescence-based assay that detects the release of coenzyme A (CoA) during the myristoylation reaction.

Principle: The NMT-catalyzed transfer of the myristoyl group from myristoyl-CoA to a peptide substrate releases CoA. The free thiol group of CoA can then react with a fluorogenic maleimide derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a fluorescent adduct that can be quantified.

General Protocol:

-

Reagents:

-

Purified recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)

-

S-(2-oxopentadecyl)-coenzyme A (or other inhibitors)

-

CPM dye

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing Triton X-100 and DTT)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the peptide substrate in a microplate well.

-

Add the inhibitor (S-(2-oxopentadecyl)-coenzyme A) at various concentrations.

-

Initiate the reaction by adding myristoyl-CoA.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Stop the reaction after a defined time or monitor the reaction kinetically in real-time.

-

Add the CPM dye to the reaction mixture.

-

Incubate to allow the reaction between CoA and CPM to proceed.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 470 nm).

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 or Ki value.

-

Workflow for NMT Inhibition Assay:

Caption: Workflow for an in vitro NMT inhibition assay.

Impact on Cellular Signaling Pathways

N-myristoylation is a critical modification for the function and localization of numerous proteins involved in cellular signaling. Inhibition of NMT by S-(2-oxopentadecyl)-CoA can therefore have profound effects on these pathways.

Src Kinase Signaling

Many members of the Src family of non-receptor tyrosine kinases are N-myristoylated. This modification is essential for their association with the plasma membrane, where they participate in signaling cascades that regulate cell growth, proliferation, and survival.

-

Mechanism: NMT inhibition prevents the myristoylation of Src, leading to its mislocalization to the cytoplasm.[6] This prevents its interaction with upstream activators and downstream targets at the cell membrane, thereby attenuating Src-mediated signaling.[6]

Caption: Effect of NMT inhibition on Src signaling.

AMPK and mTORC1 Signaling

Recent evidence has linked NMT activity to the regulation of key metabolic signaling pathways, including those governed by AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1).

-

AMPK Pathway: The β-subunit of AMPK is myristoylated, and this modification is important for its proper function. NMT1-mediated myristoylation facilitates the recruitment of AMPK to lysosomes, a critical step for its activation.[7]

-

mTORC1 Pathway: NMT1 is required for the myristoylation of LAMTOR1, a component of the Ragulator complex that is essential for the lysosomal localization and activation of mTORC1.[8] Inhibition of NMT leads to the mislocalization of LAMTOR1, preventing mTORC1 activation and subsequently inhibiting protein synthesis and cell growth.[8]

Caption: NMT1's role in AMPK and mTORC1 signaling.

Conclusion

S-(2-oxopentadecyl)-coenzyme A is a valuable tool for studying the biological roles of N-myristoyltransferase. Its potent and stable inhibitory activity allows for the effective blockade of N-myristoylation, enabling the elucidation of the downstream consequences on cellular signaling and function. The disruption of critical pathways involved in cancer cell proliferation and survival, such as Src, AMPK, and mTORC1 signaling, highlights the therapeutic potential of targeting NMT. Further research into isoform-specific NMT inhibitors, guided by the understanding gained from tools like S-(2-oxopentadecyl)-coenzyme A, will be crucial for the development of novel therapeutics for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-myristoyltransferase deficiency impairs AMPK activation and promotes synovial tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-myristoyltransferase-1 is necessary for lysosomal degradation and mTORC1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Hydrolyzable Myristoyl-CoA Analog: A Technical Guide to S-(2-oxopentadecyl)-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-oxopentadecyl)-Coenzyme A (S-(2-oxopentadecyl)-CoA) is a pivotal research tool in the study of protein N-myristoylation, a critical lipid modification that influences the function and localization of a multitude of proteins involved in cellular signaling. First described by Paige and colleagues in 1989, this synthetic molecule is a non-hydrolyzable analog of myristoyl-CoA, the natural substrate for N-myristoyltransferase (NMT).[1] Its resistance to enzymatic cleavage allows it to act as a potent competitive inhibitor of NMT, effectively "trapping" the enzyme and enabling detailed investigation of its catalytic mechanism and the functional roles of myristoylated proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of S-(2-oxopentadecyl)-CoA, with a focus on its utility in studying NMT-dependent signaling pathways.

Discovery and Properties

S-(2-oxopentadecyl)-CoA was designed to mimic the structure of myristoyl-CoA, with the key difference being the replacement of the labile thioester bond with a stable thioether linkage. This structural modification prevents the transfer of the fatty acyl group to the N-terminal glycine of substrate proteins, thereby inhibiting the N-myristoylation process.

Chemical Properties:

| Property | Value |

| Molecular Formula | C36H64N7O17P3S |

| Molecular Weight | 991.9 g/mol |

| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |

Synthesis of S-(2-oxopentadecyl)-CoA

The synthesis of S-(2-oxopentadecyl)-CoA involves a two-step process: the preparation of 2-bromopentadecanone followed by its reaction with Coenzyme A.

Experimental Protocol: Synthesis of S-(2-oxopentadecyl)-CoA

Materials:

-

1-Tetradecene

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate

-

Coenzyme A (free acid)

-

Lithium hydroxide

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Step 1: Synthesis of 2-Bromopentadecanone

-

A solution of 1-tetradecene in a mixture of DMSO and water is prepared.

-

N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by thin-layer chromatography).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromopentadecanone.

Step 2: Synthesis of S-(2-oxopentadecyl)-CoA

-

Coenzyme A (free acid) is dissolved in a solution of lithium hydroxide in water under an inert atmosphere (argon or nitrogen).

-

A solution of 2-bromopentadecanone in a suitable organic solvent (e.g., ethanol) is added to the Coenzyme A solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is acidified and the product is purified by preparative reverse-phase HPLC.

-

The fractions containing the desired product are pooled, lyophilized, and stored at -20°C or below.

Inhibition of N-Myristoyltransferase (NMT)

S-(2-oxopentadecyl)-CoA is a potent competitive inhibitor of N-myristoyltransferase. It binds to the myristoyl-CoA binding site of the enzyme, preventing the binding of the natural substrate.

Quantitative Inhibition Data:

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions | Reference |

| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | 24 nM | In vitro enzyme assay | (Paige et al., 1989)[1] |

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol describes a continuous, fluorescence-based assay to determine the inhibitory activity of compounds like S-(2-oxopentadecyl)-CoA against NMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, which reacts with a fluorogenic maleimide derivative to produce a fluorescent signal.[2]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)

-

S-(2-oxopentadecyl)-CoA (or other test inhibitor)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the peptide substrate in assay buffer.

-

Prepare a stock solution of myristoyl-CoA in assay buffer.

-

Prepare a stock solution of CPM in DMSO.

-

Prepare serial dilutions of S-(2-oxopentadecyl)-CoA in assay buffer containing a fixed percentage of DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

NMT enzyme solution

-

S-(2-oxopentadecyl)-CoA dilution (or vehicle control)

-

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

To each well, add a mixture of the peptide substrate and myristoyl-CoA to start the enzymatic reaction.

-

Immediately add the CPM solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., Ex: 390 nm, Em: 460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of myristoyl-CoA is known.

-

Visualization of NMT-Dependent Signaling

N-myristoylation is crucial for the proper localization and function of many signaling proteins. A prime example is the Src family of non-receptor tyrosine kinases, where myristoylation is required for their association with the plasma membrane, a prerequisite for their activation and downstream signaling.

Experimental Workflow: Investigating NMT Inhibition

Caption: Workflow for the synthesis, in vitro testing, and cellular application of S-(2-oxopentadecyl)-CoA.

Signaling Pathway: Src Kinase Activation

The following diagram illustrates the critical role of N-myristoylation in the activation of Src kinase, a key regulator of cell proliferation, differentiation, and survival. Inhibition of NMT with S-(2-oxopentadecyl)-CoA would block the initial membrane localization step, thereby preventing Src activation.

Caption: N-myristoylation-dependent activation of the Src kinase signaling pathway.

Conclusion

S-(2-oxopentadecyl)-CoA remains an indispensable tool for researchers investigating the roles of N-myristoylation in cellular processes and as a potential therapeutic target. Its ability to potently and specifically inhibit N-myristoyltransferase allows for the dissection of complex signaling pathways and provides a valuable lead compound for the development of novel therapeutics targeting diseases driven by aberrant myristoylation, such as cancers and infectious diseases. This guide provides the foundational knowledge and experimental protocols to effectively utilize this important chemical probe in a research setting.

References

A Technical Guide to Non-hydrolyzable Analogs of Myristoyl-CoA for Researchers and Drug Development Professionals

November 2025

Introduction

N-myristoylation, the covalent attachment of a myristate group to the N-terminal glycine of a protein, is a critical lipid modification that governs protein localization, function, and interaction with other cellular components. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). Dysregulation of N-myristoylation has been implicated in a variety of diseases, including cancer, and viral and fungal infections, making NMT a compelling target for therapeutic intervention. The study of NMT and the development of its inhibitors are greatly facilitated by the use of myristoyl-CoA analogs that are resistant to enzymatic hydrolysis. This technical guide provides an in-depth overview of non-hydrolyzable myristoyl-CoA analogs, their biochemical properties, and their application in research and drug discovery.

Core Concept: Non-hydrolyzable Myristoyl-CoA Analogs

The key feature of a non-hydrolyzable myristoyl-CoA analog is the replacement of the labile thioester bond between myristic acid and Coenzyme A (CoA) with a more stable linkage. This modification prevents the transfer of the myristoyl group by NMT, allowing the analog to act as a competitive inhibitor that binds to the enzyme's active site without being turned over. This stability makes these analogs invaluable tools for biochemical and structural studies of NMT.

A prime example of such an analog is S-(2-oxopentadecyl)-CoA , where the thioester is replaced by a thioether linkage. This compound has been instrumental in characterizing NMT and serves as a scaffold for the development of more potent and selective inhibitors.

Quantitative Data: Inhibition of N-Myristoyltransferase

The potency of non-hydrolyzable myristoyl-CoA analogs is typically quantified by their inhibitor dissociation constant (K_i) or their half-maximal inhibitory concentration (IC_50). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activities of several key non-hydrolyzable analogs against NMT.

| Analog Name | Modification | K_i (nM) | IC_50 (nM) | Reference(s) |

| S-(2-oxopentadecyl)-CoA | Thioester replaced with thioether and keto group at C2 | 24 | - | [1] |

| S-(2-hydroxypentadecyl)-CoA | Thioester replaced with thioether and hydroxyl group at C2 | - | - | [1] |

| 2-hydroxymyristoyl-CoA | Hydroxyl group at C2 of myristic acid | 45 | - | [2][3] |

| 2-fluoromyristoyl-CoA | Fluorine at C2 of myristic acid | 200 | - | [2][3] |

| 2-bromomyristoyl-CoA | Bromine at C2 of myristic acid | 450 | - | [2][3] |

| DDD85646 | Small molecule inhibitor | - | 3, 4, 13.7, 17, 21.33 | [3] |

| IMP-1088 | Small molecule inhibitor | - | <1, 7.61 | [3] |

Note: K_i and IC_50 values can vary depending on the assay conditions and the source of the enzyme.[4][5][6] The relationship between K_i and IC_50 is dependent on the concentration of the substrate used in the assay.

Experimental Protocols

Synthesis of S-(2-oxopentadecyl)-CoA

The synthesis of S-(2-oxopentadecyl)-CoA involves the formation of a stable thioether bond between Coenzyme A and a modified myristic acid analog. While detailed synthetic schemes can be complex, a general approach is outlined below. This is a multi-step chemical synthesis that should be performed by chemists experienced in organic synthesis.

General Workflow for Synthesis:

Caption: General workflow for the synthesis of S-(2-oxopentadecyl)-CoA.

Step-by-Step Outline:

-

Preparation of the Alkylating Agent: 1-bromo-2-pentadecanone is a key intermediate. This can be synthesized from myristic acid through a series of reactions, including conversion to the acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr.

-

Thioether Formation: Coenzyme A (typically as a lithium salt for better solubility in organic solvents) is reacted with 1-bromo-2-pentadecanone in a suitable solvent system. The thiol group of Coenzyme A acts as a nucleophile, displacing the bromide to form the stable thioether linkage.

-

Purification: The crude product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to isolate the S-(2-oxopentadecyl)-CoA from unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of non-hydrolyzable myristoyl-CoA analogs on NMT. The assay measures the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a peptide substrate. The amount of radioactivity incorporated into the peptide is then quantified.

Experimental Workflow for NMT Inhibition Assay:

Caption: Workflow for a radioactive NMT inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM EGTA.

-

NMT Enzyme: Purify recombinant NMT or use a commercially available source. Dilute the enzyme in assay buffer to the desired concentration.

-

Peptide Substrate: Synthesize or purchase a peptide substrate with an N-terminal glycine. A common substrate is derived from the N-terminus of the c-Src protein (e.g., GSSKSKPK). Dissolve the peptide in assay buffer.

-

[³H]Myristoyl-CoA: Obtain commercially. Prepare a stock solution and dilute to the desired specific activity.

-

Inhibitor Stock: Dissolve the non-hydrolyzable analog in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, NMT enzyme, peptide substrate, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding [³H]myristoyl-CoA. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of an acidic solution (e.g., 10% trichloroacetic acid).

-

-

Quantification:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper disc.[7]

-

Wash the paper discs extensively with an appropriate buffer (e.g., 10 mM phosphoric acid) to remove unreacted [³H]myristoyl-CoA.

-

Place the dried paper discs into scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC_50 value, which is the concentration of inhibitor that reduces NMT activity by 50%, by fitting the data to a dose-response curve.[8]

-

Signaling Pathways Involving N-Myristoylation

N-myristoylation is a key event in several critical signaling pathways, primarily by facilitating the membrane localization of signaling proteins.

G-Protein Alpha Subunit Signaling

Heterotrimeric G-proteins are crucial molecular switches in signal transduction. The myristoylation of the Gα subunit is essential for its association with the plasma membrane and its interaction with G-protein coupled receptors (GPCRs) and effector proteins.[9][10][11]

Caption: Myristoylation-dependent G-protein signaling cascade.

Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in cell growth, differentiation, and survival. N-myristoylation of SFKs is required for their localization to the plasma membrane and other cellular membranes, which is a prerequisite for their activation and downstream signaling.[7][12][13]

Caption: Role of myristoylation in Src family kinase activation.

Conclusion

Non-hydrolyzable analogs of myristoyl-CoA are indispensable tools for the study of N-myristoylation. They have been pivotal in elucidating the mechanism of NMT and in the development of potent and selective inhibitors. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing these powerful chemical probes to advance our understanding of N-myristoylation and to develop novel therapeutics targeting this important post-translational modification.

References

- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 2. Src Family Kinases Overview [sigmaaldrich.com]

- 3. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenotech.com [xenotech.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-myristoyl transferase assay using phosphocellulose paper binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Src family kinase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to S-(2-oxopentadecyl)-CoA: Structure, Properties, and Application in N-Myristoyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(2-oxopentadecyl)-CoA, a critical tool in the study of protein N-myristoylation. This document details its chemical structure, physicochemical properties, and its primary application as a potent inhibitor of N-myristoyltransferase (NMT). It includes detailed experimental protocols for NMT inhibition assays and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Structure and Chemical Identity

S-(2-oxopentadecyl)-CoA is a synthetic analog of myristoyl-CoA, the activated form of the 14-carbon saturated fatty acid, myristic acid.[1] Its unique structure is central to its function as a research tool. The key distinction lies in the replacement of the hydrolyzable thioester linkage found in myristoyl-CoA with a stable thioether bond.[1] Additionally, the presence of a carbonyl (oxo) group at the second carbon of the pentadecyl chain is crucial for its inhibitory activity.[1]

The full IUPAC name for S-(2-oxopentadecyl)-CoA is [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate.

Physicochemical and Biochemical Properties

The structural modifications of S-(2-oxopentadecyl)-CoA confer specific chemical and biochemical properties that make it an invaluable molecular probe.

| Property | Value | Source(s) |

| Molecular Formula | C36H64N7O17P3S | [2][3] |

| Molecular Weight | 991.9 g/mol | [2][3] |

| Inhibitory Potency (Ki) | 24 nM against N-myristoyltransferase | [1] |

| Mechanism of Action | Non-hydrolyzable analog of myristoyl-CoA; potent inhibitor of N-myristoyltransferase (NMT). It is recognized by NMT but cannot be cleaved, blocking the enzyme's catalytic activity.[1] | [1] |

| Key Structural Features | Stable thioether linkage (in place of a thioester bond) and a 2-keto group on the acyl chain. Both the adenosine moiety of the Coenzyme A and the 2-keto group are essential for its potent inhibitory effect.[1] | [1] |

Application in Research: A Potent NMT Inhibitor

S-(2-oxopentadecyl)-CoA is primarily utilized as a potent and specific inhibitor of N-myristoyltransferase (NMT). NMT is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a wide range of proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function in numerous signaling pathways.

The non-hydrolyzable nature of S-(2-oxopentadecyl)-CoA allows it to bind tightly to the active site of NMT without being transferred to a peptide substrate. This effectively blocks the myristoylation of NMT target proteins, enabling researchers to dissect the roles of N-myristoylation in cellular processes.

Signaling Pathways Modulated by NMT Inhibition

Inhibition of NMT by S-(2-oxopentadecyl)-CoA has been shown to impact several critical signaling pathways that are often dysregulated in diseases such as cancer. The myristoylation of key proteins within these pathways is essential for their proper localization and function.

Figure 1. Signaling pathways affected by NMT inhibition.

Experimental Protocols

Synthesis of S-(2-oxopentadecyl)-CoA

The detailed chemical synthesis of S-(2-oxopentadecyl)-CoA was first described by Paige et al. in their 1989 publication in the Journal of Medicinal Chemistry. The synthesis involves the generation of the 2-oxopentadecyl moiety and its subsequent coupling to the thiol group of Coenzyme A to form the stable thioether linkage. For the complete, step-by-step synthesis protocol, readers are directed to the original publication:

-

Paige, L. A., Zheng, G. Q., DeFrees, S. A., Cassady, J. M., & Geahlen, R. L. (1989). S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. Journal of medicinal chemistry, 32(8), 1665–1667.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of S-(2-oxopentadecyl)-CoA on NMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)

-

S-(2-oxopentadecyl)-CoA (or other test inhibitors)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

-

Fluorescent Probe: 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of myristoyl-CoA, peptide substrate, and S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or DMSO).

-

Prepare a working solution of CPM in DMSO.

-

Prepare serial dilutions of S-(2-oxopentadecyl)-CoA to determine the IC50 value.

-

-

Enzyme Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

S-(2-oxopentadecyl)-CoA at various concentrations.

-

Recombinant NMT enzyme.

-

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding the CPM solution. The maleimide group of CPM will react with the free thiol group of the CoA produced during the reaction, resulting in a fluorescent adduct.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of S-(2-oxopentadecyl)-CoA on NMT activity and its downstream cellular consequences.

Figure 2. Experimental workflow for NMT inhibition studies.

Conclusion

S-(2-oxopentadecyl)-CoA is a cornerstone tool for the study of N-myristoyltransferase. Its unique chemical properties as a stable, non-hydrolyzable analog of myristoyl-CoA make it an exceptionally potent and specific inhibitor. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their investigations of NMT-dependent signaling pathways and for the development of novel therapeutic strategies targeting protein N-myristoylation.

References

The Pivotal Role of the 2-Oxo Group in S-(2-Oxopentadecyl)-CoA: A Non-Hydrolyzable Probe for N-Myristoyltransferase

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-oxopentadecyl)-CoA is a synthetic, non-hydrolyzable analog of myristoyl-CoA that has become an invaluable tool in the study of N-myristoyltransferase (NMT), an enzyme crucial for the function of a wide array of cellular and viral proteins. The strategic placement of a carbonyl (oxo) group at the second carbon of the pentadecyl chain is central to its utility, conferring potent inhibitory activity and metabolic stability. This technical guide delves into the function of this 2-oxo group, detailing its impact on enzyme binding and catalysis, and provides a comprehensive overview of the experimental data and methodologies that have elucidated its significance.

Introduction: The Significance of N-Myristoylation and the Need for Stable Analogs

N-myristoylation is a vital lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a specific set of proteins. This process is catalyzed by N-myristoyltransferase (NMT) and is critical for protein-membrane interactions, signal transduction, and the structural integrity of proteins. Given its essential role in the lifecycle of various pathogens and in the proliferation of cancer cells, NMT has emerged as a promising target for therapeutic intervention.

The study of NMT has been significantly advanced by the development of substrate analogs that can probe the enzyme's active site and mechanism. S-(2-oxopentadecyl)-CoA was first described in 1989 as a non-hydrolyzable analog of myristoyl-CoA.[1] Its design, featuring a stable thioether linkage in place of the labile thioester bond of the natural substrate, and a 2-oxo group, allows it to act as a potent inhibitor, effectively trapping the enzyme in a bound state.[1][2]

The Critical Function of the 2-Oxo Group

The defining characteristic of S-(2-oxopentadecyl)-CoA is the presence of a carbonyl group at the C2 position of the fatty acid chain. This feature, in conjunction with the thioether linkage to coenzyme A, is directly responsible for its potent inhibitory effect on NMT.[1][3]

2.1. Enhanced Binding Affinity and Inhibition:

The 2-oxo group is essential for the strong inhibitory activity of S-(2-oxopentadecyl)-CoA against NMT.[3] Structure-activity relationship studies have demonstrated that the presence of this keto group is a necessary feature for high-affinity binding to the enzyme's active site.[3] This is evidenced by a reported inhibitor dissociation constant (Ki) of 24 nM.[3] The carbonyl oxygen is believed to participate in key hydrogen bonding interactions within the active site, mimicking the transition state of the myristoyl transfer reaction.

2.2. Mechanism of Inhibition:

S-(2-oxopentadecyl)-CoA functions as a reversible competitive inhibitor with respect to myristoyl-CoA.[4] It is recognized by NMT and binds to the active site, but it cannot be processed as a substrate due to the stability of the thioether bond.[1] The proposed mechanism of inhibition involves the formation of a stable ternary complex, consisting of the enzyme, the peptide substrate, and S-(2-oxopentadecyl)-CoA.[3] This effectively sequesters the enzyme and prevents the transfer of myristate to the peptide substrate, thereby halting the catalytic cycle.[3]

Quantitative Data on NMT Inhibition

The inhibitory potency of S-(2-oxopentadecyl)-CoA and related analogs has been quantified in several studies. The following tables summarize the key kinetic data.

| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type | Reference |

| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | 24 | Competitive vs. Myristoyl-CoA | Zheng et al., 1994[3] |

| S-(2-ketopentadecyl)-CoA | Bovine Brain NMT | 110 - 24,000 (range) | Competitive vs. Myristoyl-CoA | Glover et al., 1991[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the characterization of S-(2-oxopentadecyl)-CoA.

4.1. Synthesis of S-(2-oxopentadecyl)-CoA:

The synthesis of S-(2-oxopentadecyl)-CoA is achieved through the alkylation of coenzyme A with a suitable halo-ketone precursor.

-

Step 1: Synthesis of 1-bromo-2-pentadecanone. Myristic acid is converted to its acid chloride using oxalyl chloride. The resulting myristoyl chloride is then reacted with diazomethane to form the corresponding diazoketone. Treatment of the diazoketone with HBr yields 1-bromo-2-pentadecanone.

-

Step 2: Alkylation of Coenzyme A. Coenzyme A is dissolved in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5) containing a reducing agent like dithiothreitol to ensure the sulfhydryl group is in its reduced state. 1-bromo-2-pentadecanone, dissolved in an organic solvent such as ethanol, is added to the coenzyme A solution. The reaction mixture is stirred at room temperature for several hours.

-

Step 3: Purification. The resulting S-(2-oxopentadecyl)-CoA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate). The fractions containing the product are identified by UV absorbance at 260 nm and subsequently lyophilized.

4.2. N-Myristoyltransferase (NMT) Activity Assay:

NMT activity is typically measured using a filter paper-based assay that quantifies the incorporation of radiolabeled myristate into a peptide substrate.

-

Reagents:

-

NMT enzyme (purified from bovine brain or recombinant)

-

[³H]Myristoyl-CoA

-

Peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of a known NMT substrate like the catalytic subunit of cAMP-dependent protein kinase)

-

S-(2-oxopentadecyl)-CoA (or other inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 0.1% Triton X-100)

-

Stop solution (e.g., 10% trichloroacetic acid)

-

Scintillation fluid

-

-

Procedure:

-

The assay is performed in a total volume of 50 µL.

-

Varying concentrations of the inhibitor, S-(2-oxopentadecyl)-CoA, are pre-incubated with the NMT enzyme in the assay buffer for 10-15 minutes at 30°C.

-

The reaction is initiated by the addition of the peptide substrate and [³H]Myristoyl-CoA.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.

-

The reaction is terminated by spotting an aliquot of the reaction mixture onto P81 phosphocellulose filter paper.

-

The filter papers are washed extensively with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.

-

The radioactivity retained on the filter papers, corresponding to the myristoylated peptide, is quantified by liquid scintillation counting.

-

Inhibition data is analyzed using appropriate kinetic models to determine the Ki value.

-

Visualizing the Role of the 2-Oxo Group

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Figure 1. Mechanism of NMT inhibition by S-(2-oxopentadecyl)-CoA.

Figure 2. Experimental workflow for synthesis and evaluation of S-(2-oxopentadecyl)-CoA.

Conclusion

The 2-oxo group in S-(2-oxopentadecyl)-CoA is a masterful piece of chemical design that transforms a substrate analog into a potent and specific inhibitor of N-myristoyltransferase. Its ability to enhance binding affinity and contribute to the formation of a stable, non-reactive enzyme-inhibitor complex has made S-(2-oxopentadecyl)-CoA an indispensable tool for dissecting the mechanism of NMT and for validating it as a drug target. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to utilize this powerful inhibitor in their own investigations into the critical role of N-myristoylation in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thioether Linkage: A Linchpin of Stability in S-(2-oxopentadecyl)-coenzyme A for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-oxopentadecyl)-coenzyme A is a pivotal tool in the study of protein N-myristoylation, a critical lipid modification process implicated in a vast array of cellular signaling pathways, protein trafficking, and the viability of various pathogens. The unique properties of this molecule, particularly its enhanced stability, are directly attributable to the substitution of the native thioester bond with a chemically robust thioether linkage. This in-depth guide elucidates the role of this thioether linkage in the stability of S-(2-oxopentadecyl)-coenzyme A, providing a comprehensive overview for researchers and drug development professionals. We will delve into a comparative analysis of its stability relative to its natural counterpart, myristoyl-CoA, present detailed experimental protocols for its characterization, and visualize the underlying biochemical interactions.

The core of S-(2-oxopentadecyl)-coenzyme A's utility lies in its function as a non-hydrolyzable analog of myristoyl-CoA.[1] In native biological systems, the thioester bond of myristoyl-CoA is susceptible to enzymatic cleavage by N-myristoyltransferase (NMT), which facilitates the transfer of the myristoyl group to the N-terminal glycine of target proteins. By replacing this reactive thioester with a stable thioether bond, S-(2-oxopentadecyl)-coenzyme A can effectively bind to the active site of NMT without undergoing catalysis.[1] This renders it a potent competitive inhibitor, effectively "trapping" the enzyme in a bound state and enabling detailed structural and functional studies of the enzyme-substrate complex.

The Decisive Role of the Thioether Linkage in Molecular Stability

The chemical distinction between a thioester and a thioether linkage is fundamental to understanding the stability of S-(2-oxopentadecyl)-coenzyme A. The thioester bond in myristoyl-CoA, while essential for its biological reactivity in acyl transfer, is inherently more susceptible to nucleophilic attack and hydrolysis. In contrast, the carbon-sulfur-carbon bond of the thioether is significantly more resistant to cleavage under physiological conditions.

| Feature | Myristoyl-CoA | S-(2-oxopentadecyl)-coenzyme A | Significance |

| Linkage Type | Thioester (-S-CO-) | Thioether (-S-CH2-) | The thioether linkage is inherently more resistant to nucleophilic attack and hydrolysis. |

| Enzymatic Stability | Readily hydrolyzed by N-myristoyltransferase (NMT) and other thioesterases. | Resistant to hydrolysis by NMT.[1] | This resistance allows it to act as a stable analog and potent inhibitor of NMT. |

| Biological Activity | Acyl group donor in N-myristoylation. | Competitive inhibitor of NMT. | Enables the study of NMT kinetics and structure by forming a stable enzyme-inhibitor complex. |

| Inhibitory Potency (Ki) | Not applicable (substrate) | 24 nM against NMT[3] | Demonstrates high-affinity binding to the NMT active site. |

Experimental Protocols

N-Myristoyltransferase (NMT) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of S-(2-oxopentadecyl)-coenzyme A against N-myristoyltransferase. The assay measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a synthetic peptide substrate.

Materials:

-

Recombinant human N-myristoyltransferase (hNMT1)

-

[³H]myristoyl-CoA

-

Synthetic peptide substrate (e.g., GNAAAARR-NH2)

-

S-(2-oxopentadecyl)-coenzyme A

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT

-

Scintillation cocktail

-

Phosphocellulose paper discs

-

Wash Buffer: 10 mM Tris-HCl, pH 7.4, 1 M NaCl

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Prepare a stock solution of S-(2-oxopentadecyl)-coenzyme A in the Assay Buffer.

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the assay.

-

In microcentrifuge tubes, prepare the reaction mixtures by adding the following components in order:

-

Assay Buffer

-

A fixed concentration of the synthetic peptide substrate.

-

Varying concentrations of S-(2-oxopentadecyl)-coenzyme A or vehicle control.

-

A fixed concentration of recombinant hNMT1.

-

-

Pre-incubate the mixtures at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of [³H]myristoyl-CoA.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper discs.

-

Immediately immerse the discs in the Wash Buffer.

-

Wash the discs three times with the Wash Buffer for 5 minutes each to remove unincorporated [³H]myristoyl-CoA.

-

Rinse the discs with acetone and allow them to air dry.

-

Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of S-(2-oxopentadecyl)-coenzyme A relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Stability Assessment of S-(2-oxopentadecyl)-coenzyme A using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the chemical stability of S-(2-oxopentadecyl)-coenzyme A under various conditions (e.g., pH, temperature). The method relies on monitoring the degradation of the parent compound over time using reverse-phase HPLC. A similar approach has been successfully used to study the stability of other Coenzyme A derivatives.[4]

Materials:

-

S-(2-oxopentadecyl)-coenzyme A

-

A series of buffers with different pH values (e.g., pH 4, 7, 9)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Thermostated incubator or water bath

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of S-(2-oxopentadecyl)-coenzyme A in a stable buffer (e.g., pH 5).

-

For each condition to be tested (e.g., different pH and temperature), dilute the stock solution into the respective buffer to a known final concentration.

-

Immediately inject a sample of the "time zero" solution into the HPLC to obtain the initial peak area corresponding to the intact S-(2-oxopentadecyl)-coenzyme A.

-

Incubate the remaining solutions at the desired temperatures.

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.

-

The HPLC method should be optimized to achieve good separation of the parent compound from any potential degradation products. A typical gradient could be:

-

0-5 min: 5% Mobile Phase B

-

5-25 min: Linear gradient from 5% to 95% Mobile Phase B

-

25-30 min: 95% Mobile Phase B

-

30-35 min: Return to 5% Mobile Phase B and equilibrate

-

-

Monitor the elution profile at a suitable wavelength for Coenzyme A derivatives (e.g., 260 nm).

-

Quantify the peak area of the intact S-(2-oxopentadecyl)-coenzyme A at each time point.

-

Calculate the percentage of the remaining compound at each time point relative to the "time zero" sample.

-

Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics. If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear, and the degradation rate constant (k) can be determined from the slope. The half-life (t₁/₂) can then be calculated as 0.693/k.

Visualizations of a Key Biological Interaction and Experimental Workflow

Caption: Enzymatic reaction versus inhibition of N-myristoyltransferase.

Caption: Experimental workflow for NMT inhibition assay.

Conclusion

The strategic replacement of the thioester linkage with a thioether in S-(2-oxopentadecyl)-coenzyme A is a prime example of rational molecular design yielding a powerful research tool. This single chemical modification confers remarkable stability, transforming a transient substrate into a potent and stable inhibitor. This stability is paramount to its function, allowing for the detailed kinetic and structural characterization of N-myristoyltransferase, an enzyme of significant interest in both fundamental cell biology and as a therapeutic target. The experimental protocols provided herein offer a practical guide for researchers to leverage the unique properties of S-(2-oxopentadecyl)-coenzyme A in their investigations. As the quest for novel therapeutics continues, the principles demonstrated by the design of this stable analog will undoubtedly inspire the development of other sophisticated molecular probes for a wide range of biological targets.

References

- 1. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Inhibiting N-myristoyltransferase: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-myristoyltransferase (NMT), an essential eukaryotic enzyme, catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a diverse range of substrate proteins. This irreversible modification, known as N-myristoylation, is critical for the proper localization, stability, and function of numerous proteins involved in pivotal cellular processes. The dependence of key signaling pathways on N-myristoylation has positioned NMT as a compelling therapeutic target for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. Inhibition of NMT disrupts these vital cellular functions, leading to downstream effects such as cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This technical guide provides an in-depth exploration of the biological significance of NMT inhibition, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for assessing NMT activity and its cellular consequences, and visual representations of the key signaling pathways impacted.

Introduction to N-Myristoyltransferase and its Inhibition

N-myristoylation is a crucial post-translational modification that governs the function of over 100 human proteins.[1] The enzyme responsible, N-myristoyltransferase, exists in two isoforms in humans, NMT1 and NMT2, which share approximately 77% amino acid sequence identity.[2] These enzymes transfer myristate from myristoyl-CoA to the N-terminal glycine of target proteins, a process essential for:

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, a prerequisite for their function in signal transduction.[3]

-

Protein-Protein Interactions: Myristoylation can modulate the conformation of proteins, influencing their ability to interact with other proteins.

-

Protein Stability: The modification can protect proteins from degradation.

Given the critical roles of NMT substrates in oncogenic signaling, pathogen viability, and inflammatory responses, the development of NMT inhibitors has emerged as a promising therapeutic strategy.[3][4][5] Inhibition of NMT leads to a pleiotropic cellular response, disrupting multiple signaling cascades and cellular processes simultaneously.

Quantitative Analysis of NMT Inhibitor Activity

A growing number of small molecule inhibitors targeting human NMTs have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in enzymatic assays and in cell-based viability assays.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | Reference |

| PCLX-001 (Zelenirstat) | NMT1 | 5 nM | BL2 (Lymphoma) | Not Specified | [6] |

| NMT2 | 8 nM | DOHH2 (Lymphoma) | Not Specified | [6] | |

| Hs 578T (Breast Cancer) | 100-200 nM | [7] | |||

| MDA-MB-231 (Breast Cancer) | Not Specified | [7] | |||

| BT-20 (Breast Cancer) | >28,000 nM | [7] | |||

| DDD85646 (IMP-366) | Human NMT | 4 nM | Trypanosoma brucei | 2 nM | [8] |

| Trypanosoma brucei NMT | 2 nM | Leishmania donovani | 4.4 nM | [8] | |

| IMP-1088 | NMT1 | <1 nM | HeLa (Cervical Cancer) | >1,000 nM (no cytotoxicity) | [1][9] |

| NMT2 | <1 nM | HeLa (Rhinovirus-infected) | 17 nM (antiviral) | [9] | |

| B13 | NMT1 | Not Specified | Prostate Cancer Cells | Not Specified | [2] |

| LCL204 | NMT1 | Not Specified | Prostate Cancer Cells | Not Specified | [2] |

Cellular Consequences of NMT Inhibition

The inhibition of NMT triggers a cascade of cellular events, primarily culminating in cell death. The key consequences include:

Cell Cycle Arrest

A hallmark of NMT inhibition in cancer cells is the induction of cell cycle arrest, predominantly in the G1 phase.[8][10] This arrest prevents cells from progressing to the S phase, where DNA replication occurs. Mechanistically, NMT inhibition can affect the myristoylation and function of proteins involved in cell cycle progression, such as Src family kinases, which can influence pathways that regulate the G1/S transition.[2] The G1 arrest is often characterized by a decrease in the levels of proteins that promote cell cycle progression, such as cyclin D and cyclin-dependent kinases (CDK4/6), and an increase in cell cycle inhibitors.[11][12]

Endoplasmic Reticulum (ER) Stress

NMT inhibition leads to the accumulation of non-myristoylated proteins, many of which are destined for cellular membranes. The mislocalization and potential misfolding of these proteins can trigger the Unfolded Protein Response (UPR), a hallmark of ER stress.[6][9][13] This is evidenced by the upregulation of key ER stress markers, including:

-

Binding immunoglobulin protein (BiP)/GRP78: A central chaperone that is upregulated during ER stress.[14][15]

-